molecular formula C15H13N B14124562 7-Methyl-1-phenyl-1H-indole

7-Methyl-1-phenyl-1H-indole

Cat. No.: B14124562
M. Wt: 207.27 g/mol
InChI Key: JPBQAOBCIYRTBP-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a phenyl group attached to the first position and a methyl group attached to the seventh position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyl-1-phenyl-1H-indole can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

    7-Methylindole: Similar structure but lacks the phenyl group.

    1-Phenyl-1H-indole: Similar structure but lacks the methyl group.

    2-Methyl-1-phenyl-1H-indole: Methyl group attached at the second position instead of the seventh.

Uniqueness: 7-Methyl-1-phenyl-1H-indole is unique due to the specific positioning of the methyl and phenyl groups, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

7-methyl-1-phenylindole

InChI

InChI=1S/C15H13N/c1-12-6-5-7-13-10-11-16(15(12)13)14-8-3-2-4-9-14/h2-11H,1H3

InChI Key

JPBQAOBCIYRTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C3=CC=CC=C3

Origin of Product

United States

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